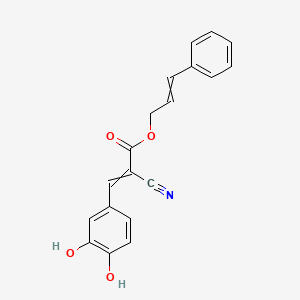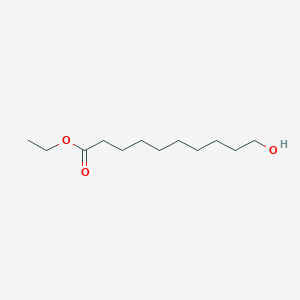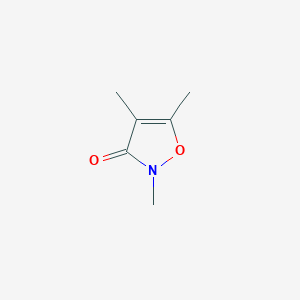
2,4,5-trimethyl-4-isoxazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4,5-trimethyl-4-isoxazolin-3-one is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-4-isoxazolin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,5-trimethyl-3-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,4,5-trimethyl-4-isoxazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.
科学的研究の応用
2,4,5-trimethyl-4-isoxazolin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,5-trimethyl-4-isoxazolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2-Methyl-1,2-oxazole: A simpler oxazole derivative with different chemical properties.
4,5-Dimethyl-1,2-oxazole: Another oxazole compound with variations in its substitution pattern.
Uniqueness
2,4,5-trimethyl-4-isoxazolin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, it may exhibit distinct properties and applications.
特性
CAS番号 |
932-19-4 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
2,4,5-trimethyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)9-7(3)6(4)8/h1-3H3 |
InChIキー |
OUOWGXOKJZRCFW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON(C1=O)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
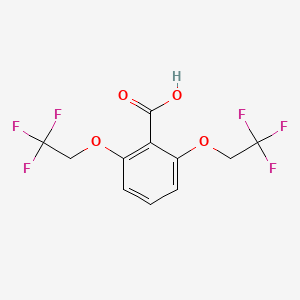
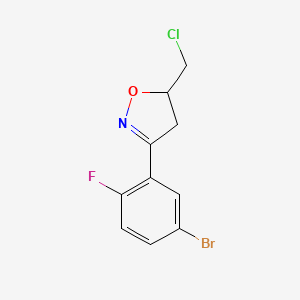
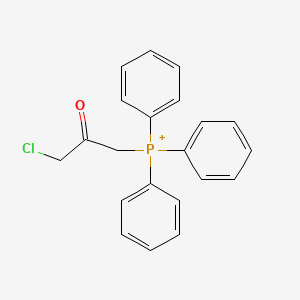
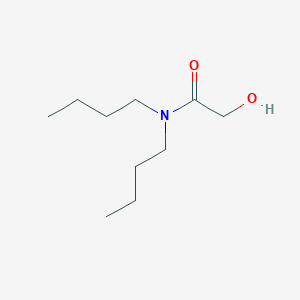
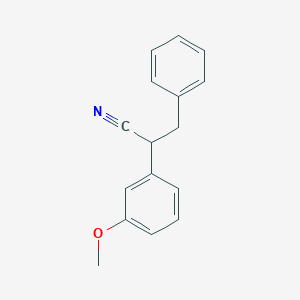
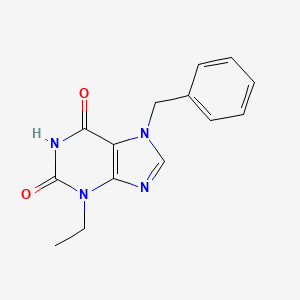
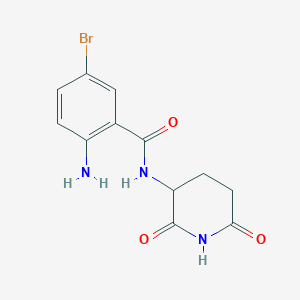
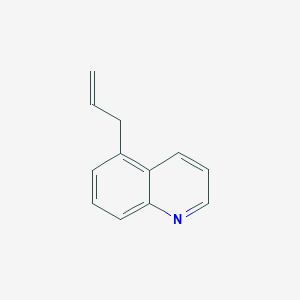
![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)
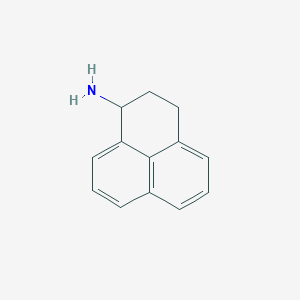
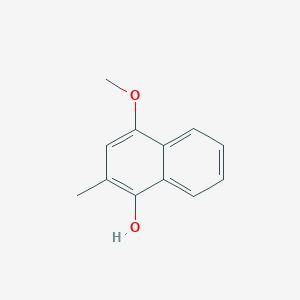
![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
